Product packaging for Fmoc-4-fluoro-l-phenylglycine(Cat. No.:CAS No. 872359-16-5)

Fmoc-4-fluoro-l-phenylglycine

Cat. No.: B8271393
CAS No.: 872359-16-5
M. Wt: 391.4 g/mol
InChI Key: UUEGPRZUDVECNF-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Unnatural Amino Acids in Chemical Biology

The foundation of proteins in nature rests on a set of 20 standard amino acids. However, the field of chemical biology has expanded this repertoire by introducing "unnatural amino acids" (UAAs), which are not found in naturally occurring proteins. nih.gov These synthetic analogues possess modified side chains, backbones, or unique functional groups that differ from their natural counterparts.

The incorporation of UAAs into proteins is a powerful technique in protein engineering and drug discovery. nih.gov It allows scientists to introduce novel chemical and physical properties into proteins, thereby altering their structure, function, and stability. nih.gov For instance, introducing UAAs with specific functional groups can enhance a drug's binding affinity to its target or improve its stability against enzymatic degradation. nih.gov This rational design approach opens up new avenues for creating therapeutic agents and biological tools with tailored characteristics. nih.goveuropa.eu

Significance of Fluorine in Amino Acid Modification

The introduction of fluorine into amino acids is a strategic modification in medicinal chemistry and drug design. researchgate.net Fluorine's unique properties, such as its small atomic size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly alter the physicochemical and biological characteristics of the parent molecule. researchgate.netnumberanalytics.com

Key effects of fluorination include:

Increased Lipophilicity: Fluorine can increase a molecule's ability to cross cell membranes. numberanalytics.com

Enhanced Stability: The strong carbon-fluorine bond can make fluorinated amino acids more resistant to enzymatic degradation. nih.govnumberanalytics.com

Conformational Control: The presence of fluorine can impose a conformational bias on the molecule, which can be strategically utilized in drug design. researchgate.net

These modifications have led to the development of fluorinated amino acids as components in antiviral and anti-tumor agents, as well as probes for studying enzyme kinetics and as imaging agents for Positron Emission Tomography (PET).

Rationale for Research on Fmoc-4-fluoro-L-phenylglycine

The research interest in this compound stems from the convergence of the principles of unnatural amino acids and fluorine chemistry, coupled with the practical advantages of the Fmoc protecting group. The Fmoc group is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS). publish.csiro.auwikipedia.orglgcstandards.com Its key advantage is that it can be removed under mild basic conditions, typically with piperidine (B6355638), which does not affect the acid-labile linkers connecting the peptide to the solid support. wikipedia.orgamericanpeptidesociety.org This "orthogonal" protection strategy allows for the efficient and clean synthesis of complex peptides. lgcstandards.comtotal-synthesis.com

The presence of the 4-fluoro-L-phenylglycine core provides the benefits of fluorination, such as enhanced stability and altered electronic properties. numberanalytics.com By using this compound in peptide synthesis, researchers can introduce a fluorinated, unnatural amino acid at a specific position within a peptide chain. This allows for the systematic investigation of how this specific modification influences the peptide's structure, stability, and biological activity. The compound serves as a valuable building block for creating novel peptides with potentially improved therapeutic properties or for use as probes to study biological systems. chemimpex.comchemimpex.com

Chemical Compound Information

Compound NameSynonymsMolecular FormulaMolecular Weight
This compound-C23H18FNO4391.4 g/mol
Fmoc-4-fluoro-L-phenylalanineFmoc-L-Phe(4-F)-OH, Fmoc-p-fluoro-L-Phe-OH, Fmoc-Phe(4-F)-OHC24H20FNO4405.4 g/mol
Piperidine-C5H11N85.15 g/mol
Trifluoroacetic acidTFAC2HF3O2114.02 g/mol
4-fluoro-L-threonine4F-ThrC4H8FNO3137.11 g/mol
Fludrocortisone-C21H29FO5380.45 g/mol
4-monofluoroethylglycineMfeGlyC4H8FNO2121.11 g/mol
4,4-difluoroethylglycineDfeGlyC4H7F2NO2139.1 g/mol
4,4,4-trifluoroethylglycineTfeGlyC4H6F3NO2157.09 g/mol
4,4-difluoropropylglycineDfpGlyC5H9F2NO2153.13 g/mol
5,5,5,5′,5′,5′-hexafluoroleucineHflC6H9F6NO2253.13 g/mol
Fmoc-4-(phenoxy)-L-phenylalanine-C30H25NO5491.5 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H18FNO4 B8271393 Fmoc-4-fluoro-l-phenylglycine CAS No. 872359-16-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO4/c24-15-11-9-14(10-12-15)21(22(26)27)25-23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21H,13H2,(H,25,28)(H,26,27)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEGPRZUDVECNF-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=C(C=C4)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CC=C(C=C4)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401142465
Record name (alphaS)-alpha-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-fluorobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401142465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872359-16-5
Record name (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-fluorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872359-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (alphaS)-alpha-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-fluorobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401142465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies

Asymmetric Synthesis Approaches

Achieving the correct L-configuration of the amino acid is paramount. Asymmetric synthesis methods are employed to ensure high enantiomeric purity of the final product.

A well-established method for the asymmetric synthesis of α-amino acids is the Schöllkopf bis-lactim ether method. drugfuture.comwikipedia.org This strategy utilizes a chiral auxiliary, typically derived from L-valine, to direct the stereoselective alkylation of a glycine (B1666218) equivalent. wikipedia.org

The process begins with the formation of a 2,5-diketopiperazine from glycine and (R)-valine, which is then converted to its bis-lactim ether. wikipedia.org This intermediate is deprotonated at the prochiral position of the glycine unit using a strong base like n-butyllithium (n-BuLi). The resulting carbanion's geometry is influenced by the bulky isopropyl group of the valine auxiliary, which sterically hinders one face of the molecule. wikipedia.org

Subsequent reaction with an electrophile, such as 4-fluorobenzyl bromide, occurs preferentially from the less hindered face, leading to a high degree of diastereoselectivity. wikipedia.orgbiosynth.com The final step involves acidic hydrolysis, which cleaves the auxiliary and liberates the desired (S)-4-fluorophenylglycine methyl ester, alongside the valine methyl ester. wikipedia.org This method is known for achieving high enantiomeric excess, often exceeding 95%. wikipedia.org

Key Reagents in Schöllkopf's Synthesis
ReagentRoleMechanism of Action
L-ValineChiral AuxiliaryProvides the steric hindrance necessary to direct the stereoselective alkylation. wikipedia.org
GlycineSubstrateServes as the backbone for the new amino acid. wikipedia.org
n-Butyllithium (n-BuLi)BaseAbstracts a proton to form a nucleophilic carbanion. wikipedia.org
4-Fluorobenzyl BromideElectrophileAdds the 4-fluorophenyl side chain to the glycine backbone.
Acid (e.g., HCl)Hydrolysis AgentCleaves the intermediate to release the final amino acid ester and the chiral auxiliary. wikipedia.org

Beyond the Schöllkopf method, other stereoselective strategies exist for synthesizing fluorinated amino acids. These include methods that utilize chiral Ni(II) complexes as templates to guide the stereoselective alkylation for producing fluorinated analogs of phenylalanine and other amino acids. beilstein-journals.org Another approach involves the enzymatic resolution of racemic mixtures, where enzymes like acylases can selectively hydrolyze N-acylated derivatives to isolate the desired enantiomer. Furthermore, palladium-catalyzed fluorination of C(sp3)–H bonds in amino acid derivatives provides a direct route to introduce fluorine with high diastereoselectivity. acs.org These alternative methods highlight the diverse toolkit available to chemists for accessing enantiomerically pure fluorinated amino acids.

Fmoc Protection Strategies

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a crucial protecting group in modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its stability under acidic conditions and lability to mild bases make it orthogonal to many other protecting groups used for amino acid side chains.

The introduction of the Fmoc group onto the α-amino group of 4-fluoro-L-phenylglycine is typically achieved using one of two main reagents: 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

The reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Fmoc reagent. While both are effective, Fmoc-OSu is often preferred. The reaction conditions with Fmoc-OSu are generally easier to control, and it tends to produce fewer side reactions compared to the more reactive Fmoc-Cl.

Comparison of Fmoc Protecting Group Reagents
ReagentAbbreviationAdvantagesDisadvantages
9-fluorenylmethyl chloroformateFmoc-ClHighly reactive.Sensitivity to moisture; can lead to side reactions.
N-(9-fluorenylmethoxycarbonyloxy)succinimideFmoc-OSuMore stable than Fmoc-Cl; easier to handle; fewer side reactions.Slightly less reactive than Fmoc-Cl.

In the context of SPPS, the Fmoc group serves as a temporary shield for the N-terminus of the growing peptide chain. This protection prevents the amino group from participating in unwanted side reactions during the coupling of the next amino acid. After each coupling step, the Fmoc group is selectively removed using a mild base, most commonly a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). This deprotection step frees the N-terminal amine, allowing it to be coupled with the next Fmoc-protected amino acid in the sequence. This cycle of coupling and deprotection is repeated until the desired peptide is fully assembled. The fluorene (B118485) moiety of the Fmoc group has strong UV absorbance, which allows for real-time monitoring of the deprotection step, ensuring the synthesis is proceeding efficiently.

Introduction of Fluoro and Other Side Chain Modifications

The introduction of the fluorine atom into the target molecule is a critical step that defines its unique properties. The most direct strategy involves using a starting material that already contains the fluorine atom. For the synthesis of 4-fluoro-L-phenylglycine, this typically means starting with a precursor like 4-fluorobenzaldehyde (B137897) or another 4-fluorinated phenyl derivative.

This pre-fluorinated starting material can then be incorporated into an amino acid scaffold using various established synthetic routes. For instance, in the context of the Schöllkopf synthesis mentioned earlier, 4-fluorobenzyl bromide serves as the electrophile to introduce the complete fluorinated side chain in a single, stereocontrolled step. Other methods, such as variations of the Strecker synthesis, could also utilize 4-fluorobenzaldehyde. This approach of building the amino acid from a fluorinated precursor is generally more efficient and controllable than attempting to selectively fluorinate the phenylglycine molecule at a later stage. The presence of fluorine can significantly alter the electronic properties and conformation of the amino acid side chain, which in turn can influence the biological activity and stability of peptides incorporating it. nih.gov

Strategies for Incorporating Fluorine at the 4-position

The introduction of a fluorine atom at the para-position of the phenyl ring in phenylglycine can be achieved through several synthetic routes. A primary strategy involves starting the synthesis with a simple, commercially available fluorinated building block. nih.gov This approach ensures the fluorine is correctly positioned from the outset, avoiding potentially harsh and non-selective direct fluorination reactions on the final amino acid. For example, a common route is the Strecker synthesis, which can utilize 4-fluorobenzaldehyde as the starting material.

Another prominent method is the Bucherer-Bergs reaction, which also begins with 4-fluorobenzaldehyde, reacting it with potassium cyanide and ammonium (B1175870) carbonate to form a hydantoin (B18101) intermediate. google.com This intermediate is then hydrolyzed to yield 4-fluorophenylglycine. google.com

Modern synthetic organic chemistry also offers advanced techniques such as palladium-catalyzed cross-coupling reactions. nih.gov For instance, a Negishi or Suzuki cross-coupling reaction could be employed to couple a fluorinated aromatic component with a glycine equivalent, providing a versatile and efficient pathway to the desired product. nih.gov

Electrophilic fluorination using reagents like Selectfluor® represents another strategy, although this is more commonly applied to activate C-H bonds for direct fluorination. nih.govmdpi.com This method can be used to introduce fluorine onto an aromatic ring, but achieving regioselectivity for the 4-position can be challenging and may require specific directing groups on the substrate. nih.gov

Strategy Key Reagents/Precursors Description
Fluorinated Building Block 4-fluorobenzaldehydeSynthesis begins with a precursor that already contains the fluorine atom in the correct position. Methods like Strecker or Bucherer-Bergs synthesis are then used to construct the amino acid structure. nih.govgoogle.com
Cross-Coupling Reactions Palladium catalyst, organozinc or boronic acid reagentsModern catalytic methods (e.g., Negishi, Suzuki) are used to form the carbon-carbon bond between a fluorinated aryl group and the amino acid backbone. nih.gov
Electrophilic Fluorination Selectfluor® (F-TEDA-BF4)A direct fluorination approach where an electrophilic fluorine source is used to substitute a hydrogen atom on the aromatic ring. nih.govmdpi.com

Synthesis of Phosphono(difluoromethyl) Analogs

Phosphono(difluoromethyl) amino acid analogs are valuable as stable mimics of phosphorylated amino acids in biological studies. iris-biotech.de The synthesis of these analogs, such as a phosphono(difluoromethyl) version of 4-fluorophenylglycine, involves specialized organofluorine chemistry.

A common strategy is the stereoselective addition of a difluoromethylphosphonate moiety to an imine derived from a fluorinated aldehyde. For instance, (S)-N-tert-butanesulfinyl-(4-fluorophenyl)methanimine can be reacted with diethyl (difluoromethyl)phosphonate in the presence of a strong base like lithium diisopropylamide (LDA) to generate the desired phosphono(difluoromethyl) analog. The sulfinyl group acts as a chiral auxiliary to guide the stereochemistry of the addition, and it can be subsequently removed under acidic conditions.

Another approach involves the use of difluoromethylated building blocks that can be elaborated into the final amino acid structure. mdpi.com The synthesis often requires careful control of reaction conditions to manage the reactivity of the difluoromethyl group. mdpi.com Fluorination can enhance the acidity of the phosphonic acid, making it a better mimic of the parent phosphoamino acid. iris-biotech.de

Method Key Reagents Key Features
Nucleophilic Addition Diethyl (difluoromethyl)phosphonate, LDA, Chiral imineStereoselective addition of a difluoromethylphosphonate group to a chiral imine derived from 4-fluorobenzaldehyde. mdpi.com
Building Block Approach Pre-synthesized difluoromethylated precursorsElaboration of a smaller molecule already containing the P(O)(OR)2CF2- group into the final amino acid structure.

Synthesis of Azide-Substituted Fluoro-Amino Acid Analogs

Azide-substituted amino acids are versatile intermediates in chemical biology, often used in bioorthogonal "click" chemistry reactions. The synthesis of an azide-substituted analog of a fluoro-amino acid typically involves the conversion of a hydroxyl group into an azide (B81097).

A widely used method for this transformation is the Mitsunobu reaction. mdpi.com This reaction allows for the stereospecific conversion of a chiral alcohol to an azide with inversion of configuration. For example, a synthetic precursor to 4-fluoro-L-phenylglycine containing a hydroxyl group at a strategic position (e.g., a β-hydroxy derivative) could be treated with diphenylphosphoryl azide (DPPA) or hydrazoic acid in the presence of triphenylphosphine (B44618) (PPh3) and diethyl azodicarboxylate (DEAD) or a similar reagent.

The resulting azide-containing fluoro-amino acid derivative can then be used in further synthetic steps. The azide group itself can be reduced to a primary amine if desired, providing another route to different amino acid analogs. mdpi.com

Reaction Key Reagents Description
Mitsunobu Reaction PPh3, DEAD (or DIAD), DPPA (or HN3)A reliable method for converting a hydroxyl group into an azide with stereochemical inversion. This is a key step for introducing the azide functionality into a chiral backbone. mdpi.com
Nucleophilic Substitution Mesyl chloride, Sodium azideA two-step process where a hydroxyl group is first converted to a good leaving group (mesylate), which is then displaced by the azide anion.

Purification and Isolation Methodologies

The purification of Fmoc-protected amino acids like Fmoc-4-fluoro-L-phenylglycine is essential to remove byproducts and unreacted starting materials from the synthesis, ensuring high purity for subsequent use, particularly in solid-phase peptide synthesis.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most powerful technique for the high-resolution purification of Fmoc-protected amino acids and peptides. bachem.comhplc.eu The separation principle is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. hplc.eu

Stationary Phase: The most common stationary phase is silica (B1680970) gel that has been surface-modified with C18 (octadecyl) alkyl chains, creating a hydrophobic surface. bachem.com

Mobile Phase: A typical mobile phase consists of a gradient mixture of water and a more nonpolar organic solvent, most commonly acetonitrile (B52724). bachem.com An acid modifier, typically 0.1% trifluoroacetic acid (TFA), is added to both solvents to improve peak shape by ensuring all components are protonated. biotage.com

Elution: The process starts with a high concentration of the aqueous solvent, and the proportion of acetonitrile is gradually increased. bachem.com Compounds with greater hydrophobicity, such as this compound (due to the large, nonpolar Fmoc group and the phenyl ring), are retained more strongly on the column and thus elute later in the gradient. bachem.com Detection is typically performed using a UV detector, as the Fmoc group has a strong chromophore. perlan.com.pl

This method provides excellent separation of the desired product from closely related impurities, yielding material with very high purity (>98%). researchgate.net

Parameter Typical Specification Purpose/Function
Stationary Phase C18-modified silicaProvides a nonpolar surface for hydrophobic interaction-based separation. bachem.com
Mobile Phase A 0.1% TFA in WaterThe primary polar solvent. TFA acts as an ion-pairing agent to improve peak shape. biotage.com
Mobile Phase B 0.1% TFA in AcetonitrileThe organic modifier used to elute compounds from the column by decreasing mobile phase polarity. bachem.com
Detection UV (210-280 nm)The Fmoc protecting group allows for sensitive detection of the product. bachem.com

Flash Chromatography

Flash chromatography is a preparative column chromatography technique that operates at a lower pressure and resolution compared to HPLC. biotage.com It is often used for the rapid purification of synthetic intermediates or for applications where the extreme purity provided by HPLC is not necessary. nih.gov It is particularly useful for separating the desired product from impurities with significantly different polarities. acs.org

Stationary Phase: Typically, silica gel (230–400 mesh) is used as the stationary phase. nih.gov

Mobile Phase: The mobile phase is a mixture of organic solvents, and separation is achieved by running a gradient of increasing polarity. Common solvent systems include mixtures of hexanes and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol. nih.govacs.org

Procedure: The crude product is loaded onto the top of the silica gel column. The solvent mixture is then pushed through the column with moderate pressure (using compressed air or nitrogen), which is faster than traditional gravity chromatography. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product.

While less resolving than RP-HPLC, flash chromatography is a scalable and cost-effective method for the bulk purification of Fmoc-amino acid intermediates. biotage.comnih.gov

Parameter Typical Specification Purpose/Function
Stationary Phase Silica Gel (230-400 mesh)A polar adsorbent for normal-phase separation. nih.gov
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/MethanolA nonpolar/polar solvent system. The polarity is gradually increased to elute compounds of increasing polarity. nih.govacs.org
Pressure Low to medium positive pressureTo accelerate solvent flow through the column for faster separation. biotage.com
Application Intermediate purification, large-scale separationSuitable for purifying grams to kilograms of material when high resolution is not the primary goal. nih.gov

Applications in Peptide and Protein Chemistry

Role as a Building Block in Solid-Phase Peptide Synthesis (SPPS)

A primary challenge in the synthesis of peptides containing phenylglycine and its derivatives is the susceptibility of the α-carbon proton to base-catalyzed abstraction, which can lead to racemization (or epimerization). luxembourg-bio.commdpi.com This process results in a mixture of peptides containing either the L- or D-amino acid at that position, complicating purification and reducing the yield of the desired stereochemically pure product. nih.gov

Research has shown that the critical step for racemization is the base-catalyzed coupling of the Fmoc-protected phenylglycine, rather than the subsequent Fmoc-deprotection steps. luxembourg-bio.com The choice of coupling reagents and bases is therefore paramount to maintaining stereochemical integrity. Studies on Fmoc-phenylglycine have demonstrated that standard coupling conditions using reagents like HATU with a base such as DIPEA can lead to significant epimerization. luxembourg-bio.com However, by optimizing these conditions, racemization can be suppressed to negligible levels. For example, using the coupling reagent COMU in combination with the sterically hindered base 2,4,6-trimethylpyridine (B116444) (TMP) can yield the desired product with over 98% stereochemical purity. luxembourg-bio.com

Similarly, another study focusing on microwave-assisted SPPS found that the racemization of Fmoc-phenylglycine is facile but can be limited. nih.govmanchester.ac.uk By using the triazine-derived coupling reagent DMTMM-BF(4) with N-methylmorpholine (NMM) as the base, a diastereomeric purity of 71% was achieved for a pentapeptide, a significant improvement over the nearly 50% racemization seen under other conditions. nih.govmanchester.ac.uk This strategic selection of reagents is crucial for maximizing the purity and effective yield of the target L-peptide.

Table 1: Effect of Coupling Reagents and Bases on the Stereochemical Purity of a Model Dipeptide Incorporating L-Phenylglycine. luxembourg-bio.com

Coupling Reagent (Activator)BaseCorrect Diastereomer (%)
HATUDIPEA85%
HATUNMM92%
HATUTMP96%
COMUDIPEA92%
COMUTMP>98%
DEPBTDIPEA96%

Fmoc-4-fluoro-L-phenylglycine is compatible with a range of modern coupling reagents used in SPPS. luxembourg-bio.com The efficiency and stereochemical outcome of the coupling reaction are highly dependent on the specific combination of the activating agent and the base used. luxembourg-bio.com

Uronium/Aminium Reagents: Reagents like HATU ([1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) are commonly used but can promote racemization of phenylglycine residues when paired with strong, non-sterically hindered bases like DIPEA (N,N-diisopropylethylamine). luxembourg-bio.com However, the third-generation uronium coupling reagent COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) has shown superior performance in suppressing epimerization, especially when used with sterically hindered bases. luxembourg-bio.com

Phosphonium Reagents: DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is another effective coupling reagent that has demonstrated a remarkable resistance to racemization during amide bond formation. luxembourg-bio.com

Other Reagents: The triazine-based reagent DMTMM-BF(4) (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate) has also been identified as a valuable tool for incorporating phenylglycine residues with reduced racemization, particularly in microwave-assisted synthesis protocols. nih.gov

The choice of base is as critical as the choice of the activator. Weaker or more sterically shielded bases, such as N-methylmorpholine (NMM), 2,4,6-trimethylpyridine (TMP), or di-tert-butyl-methyl-pyridine (DMP), are preferred over DIPEA to minimize the base-catalyzed epimerization during the coupling step. luxembourg-bio.com

Despite being considered a "troublesome residue" due to the risk of epimerization, 4-fluoro-L-phenylglycine has been successfully incorporated into a variety of complex and biologically active peptide sequences. luxembourg-bio.comnih.gov Its inclusion demonstrates the feasibility of using this building block in advanced peptide design, provided that optimized synthesis protocols are employed.

Notable examples include its incorporation into:

Fusogenic Peptides: 18 different analogues of the fusogenic peptide B18 were successfully synthesized containing 4-fluorophenylglycine, confirming that hydrophobic sites within the peptide could tolerate this modification. nih.gov

Antimicrobial Peptides: The residue has been incorporated into gramicidin (B1672133) S, a cyclic beta-sheet antimicrobial peptide, where it was accommodated on the hydrophobic face of the structure. nih.gov It has also been used to create six analogues of the antimicrobial peptide PGLa. nih.gov

The successful synthesis of these complex structures underscores the importance of careful methodology, including the use of high-purity building blocks and optimized, racemization-suppressing coupling strategies, to overcome the inherent challenges associated with phenylglycine derivatives. nih.govmtak.hu

Engineering Peptides with Enhanced Properties

The introduction of a fluorine atom into the phenylglycine side chain is a strategic modification that can be used to fine-tune the physicochemical properties of a peptide, such as its hydrophobicity and conformational preferences, which in turn affect its stability and biological function.

Fluorine is the most electronegative element, and the carbon-fluorine bond is highly polarized yet very stable. d-nb.info The substitution of hydrogen with fluorine in organic molecules can significantly alter their properties. Despite the polarity of the C-F bond, fluorinated organic moieties are characteristically hydrophobic. nih.gov This phenomenon, sometimes termed "superhydrophobicity," arises because the dense electron clouds around fluorine atoms resist polarization, leading to weak intermolecular interactions with solvent molecules. nih.gov

The stereochemistry and rigid nature of the 4-fluorophenylglycine side chain can exert a significant influence on the secondary structure of a peptide, which is often critical for its biological activity. nih.gov The impact of this residue is highly dependent on the native conformation of the peptide.

A study involving the antimicrobial peptide PGLa, which adopts an amphiphilic α-helical structure, found that the incorporation of D-4-fluorophenylglycine (the incorrect enantiomer resulting from racemization) interfered with the helical fold. This disruption of the required conformation led to a reduction in the peptide's biological activity. nih.gov

Conversely, in the cyclic antimicrobial peptide gramicidin S, which has a β-sheet structure, the 4-fluorophenylglycine residue could be accommodated on its hydrophobic face without disrupting its function. nih.gov In the case of the fusogenic peptide B18, the fact that pairs of epimers (peptides containing either the L- or D-isomer) showed similar fusion activities suggested that the peptide is less structured in its fusogenic transition state. nih.gov

These findings demonstrate that 4-fluoro-L-phenylglycine can be used as a tool to probe structure-activity relationships. Its incorporation can either stabilize a desired conformation or be used to assess the conformational requirements for a peptide's biological function. nih.gov The retention of the correct L-configuration is often crucial for preserving the intended secondary structure and, consequently, the activity of many bioactive peptides. mdpi.com

Development of Peptide-Based Therapeutics and Probes

The incorporation of 4-fluoro-L-phenylglycine into peptides is a strategic approach in medicinal chemistry to develop novel therapeutics. Fluorination of amino acid side chains can significantly enhance the pharmacokinetic properties of peptides, improving their hydrophobicity, metabolic stability, and membrane permeability, which are key obstacles in peptide drug development. nih.govnih.gov Phenylglycine and its derivatives are integral components of various biologically active compounds, including glycopeptide antibiotics like vancomycin (B549263) and antimicrobial peptides such as streptogramins. luxembourg-bio.comchalmers.se

Furthermore, peptidic inhibitors that include a phenylglycine scaffold have demonstrated promising activity against viral proteases, which are essential enzymes for viral replication. luxembourg-bio.com Specific biological pathways targeted include those involving proteases from hepatitis C, dengue, and West Nile viruses. luxembourg-bio.com The introduction of a fluorine atom onto the phenylglycine ring can further modulate the peptide's binding affinity and selectivity for its target, potentially leading to more potent and effective antiviral agents. nih.govnih.gov

In the context of antimicrobial drug development, 4-fluoro-L-phenylglycine has been successfully incorporated into peptides to probe and enhance their function. For example, it has been substituted into the antimicrobial peptides gramicidin S and PGLa to study their structure and activity. nih.gov The fluorinated residue often serves as a conservative replacement for natural hydrophobic amino acids, and its impact on biological function is evaluated through assays such as bacterial growth inhibition. nih.gov Such studies are crucial for understanding the structure-activity relationships of antimicrobial peptides and for designing new agents to combat antibiotic resistance. chalmers.senih.gov

Bioconjugation is a key strategy for improving the therapeutic index of potent drugs by linking them to a targeting moiety, such as a peptide, that can selectively deliver the payload to diseased cells. nih.govmdpi.com This approach creates peptide-drug conjugates (PDCs), which consist of a targeting peptide, a linker, and a cytotoxic agent. nih.govmdpi.com The peptide component is designed to bind with high affinity to receptors that are overexpressed on the surface of target cells, such as cancer cells. mdpi.com

Peptides incorporating 4-fluoro-L-phenylglycine are attractive candidates for the targeting component of PDCs. The fluorination can enhance the peptide's stability against proteolytic degradation in the bloodstream, a major challenge for peptide therapeutics. nih.govmdpi.com An increase in metabolic stability can lead to a longer circulation half-life, allowing more time for the PDC to reach its target tissue. Moreover, the fluorine atom can favorably influence the peptide's conformation and binding affinity to its receptor, potentially leading to more efficient and selective targeting. nih.gov

Another common bioconjugation strategy to improve the pharmaceutical properties of peptides is PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains. reading.ac.uk This process can improve water solubility and reduce clearance by the kidneys, further extending the conjugate's time in circulation. reading.ac.uk A peptide containing 4-fluoro-L-phenylglycine could be PEGylated to combine the benefits of enhanced stability from fluorination with the improved pharmacokinetics conferred by the PEG polymer.

The unique nuclear properties of the fluorine-19 (¹⁹F) isotope make it an exceptional tool for nuclear magnetic resonance (NMR) spectroscopy and imaging. nih.govresearchgate.net The ¹⁹F nucleus has a spin of ½, a high gyromagnetic ratio, and is 100% naturally abundant, resulting in high NMR sensitivity. Crucially, since there are no endogenous fluorine compounds in biological systems, the ¹⁹F NMR signal is free from background noise, allowing for clear and unambiguous detection. nih.gov

This strategy has been applied to investigate the behavior of membrane-associated peptides. By labeling the antimicrobial peptide PGLa with L-4-fluorophenylglycine, researchers used ¹⁹F NMR to characterize its interaction with both uncharged and negatively charged lipid membranes. nih.gov The technique allowed for the monitoring of peptide binding to vesicles in solution and, using solid-state ¹⁹F NMR on oriented samples, provided detailed information on the structure, alignment, and mobility of the peptide once bound to the membrane. nih.gov Such applications are vital for understanding the mechanisms of action of membrane-active peptides and for the design of agents for ¹⁹F Magnetic Resonance Imaging (MRI). nih.govumn.edu

Table 2: Peptides Labeled with 4-Fluorophenylglycine (4F-Phg) for Functional and Structural Analysis
Peptide ClassSpecific ExamplePurpose of 4F-Phg LabelingReference
Fusogenic PeptideB18To test tolerance for the label at hydrophobic sites and probe fusogenic transition state structure. nih.gov
Antimicrobial PeptideGramicidin STo assess the impact of L- and D-epimers on biological activity and structure. nih.gov
Antimicrobial PeptidePGLaTo serve as a ¹⁹F NMR probe to characterize peptide-membrane interactions. nih.gov

Advanced Applications and Research Directions

Supramolecular Assembly and Hydrogel Formation

The ability of fluorenylmethoxycarbonyl (Fmoc)-amino acid derivatives to self-assemble into well-ordered supramolecular structures, such as hydrogels, is a subject of intense research. These soft materials have potential applications in tissue engineering, drug delivery, and as scaffolds for cell culture.

Self-Assembly Mechanisms of Fmoc-Amino Acid Derivatives

The self-assembly of Fmoc-amino acid derivatives is primarily driven by a combination of non-covalent interactions. beilstein-journals.org The bulky, aromatic Fmoc group facilitates π-π stacking, which is a major driving force for aggregation. nih.govaalto.fi Additionally, hydrogen bonding between the amino acid moieties, hydrophobic interactions, and van der Waals forces contribute to the formation of hierarchical structures. beilstein-journals.orgsemanticscholar.orgnih.gov The process often begins with the formation of β-sheet-like arrangements of the amino acid backbones, leading to the development of nanofibers. nih.gov These fibers then entangle to form a three-dimensional network that can immobilize large amounts of water, resulting in a hydrogel. nih.gov The self-assembly process can be triggered by changes in pH, temperature, or solvent composition. mdpi.comrsc.org For instance, a decrease in pH can protonate the carboxylic acid groups, reducing electrostatic repulsion and promoting aggregation. acs.org

The specific amino acid side chain plays a crucial role in dictating the morphology and properties of the resulting self-assembled structures. rsc.orgchemrxiv.orgresearchgate.net Aromatic side chains can participate in additional π-π stacking interactions, while aliphatic side chains contribute to hydrophobic packing. aalto.fiacs.org The balance of these interactions determines the final architecture of the supramolecular assembly. nih.gov

Influence of Fluorine Position on Self-Assembly and Morphology

The introduction of fluorine atoms onto the phenyl ring of an amino acid can significantly alter its self-assembly behavior. The position of the fluorine substituent has a profound impact on the electronic properties, hydrophobicity, and steric hindrance of the molecule, thereby influencing the intermolecular interactions that govern self-assembly. nih.govmdpi.com

Studies on fluorinated Fmoc-phenylalanine derivatives have shown that halogenation can enhance the efficiency of self-assembly and promote hydrogelation. mdpi.comacs.org The strong electronegativity of fluorine can introduce dipole moments and alter the charge distribution of the aromatic ring, potentially influencing π-π stacking interactions. nih.gov Research on double-fluorinated Fmoc-phenylalanine derivatives, such as Fmoc-3,4-difluoro-phenylalanine and Fmoc-3,5-difluoro-phenylalanine, has revealed that even a single atom position change can lead to significant differences in the physical and morphological properties of the resulting hydrogels. nih.govmdpi.com These findings suggest that fluorination is an effective strategy for tuning the supramolecular organization of Fmoc-amino acids on the nanoscale. mdpi.com While direct studies on Fmoc-4-fluoro-L-phenylglycine are limited, these findings on analogous compounds provide a strong basis for predicting that the fluorine at the 4-position will similarly modulate its self-assembly and the morphology of the resulting structures.

The table below summarizes the observed morphologies for different Fmoc-amino acid derivatives, highlighting the impact of side-chain modifications.

CompoundObserved Morphologies
Fmoc-AlanineFlower-like structures, fibril-like objects nucleating from spherical cores
Fmoc-LeucineFlower-like and small tube-like structures
Fmoc-IsoleucineFiber-like and tube-like structures
Fmoc-ValineFlower-like and fiber-like assemblies
Fmoc-PhenylalanineNanofibers, straight and twisted fibrils, nanotapes
Fmoc-TyrosineNanofibers
Fmoc-TryptophanNanoparticles
Fmoc-3,4-difluoro-phenylalanineFibrillar networks
Fmoc-3,5-difluoro-phenylalanineMore compact aggregates than the 3,4-difluoro derivative

This table is generated based on data from multiple sources. aalto.finih.govchemrxiv.orgacs.orgmdpi.com

Rheological Properties of this compound Containing Hydrogels

The mechanical properties of hydrogels are critical for their application, and these are often characterized by rheology. The storage modulus (G') and loss modulus (G'') are key parameters that describe the viscoelastic nature of the material. A higher G' indicates a more solid-like, elastic behavior.

It is expected that hydrogels formed from this compound would also exhibit tunable rheological properties. The presence of the fluorine atom could influence the packing of the self-assembled fibers, potentially leading to hydrogels with enhanced mechanical strength compared to their non-fluorinated counterparts. Further experimental investigation is required to fully characterize the rheological behavior of this compound hydrogels.

Exploration in Protein Engineering and Function

The incorporation of non-canonical amino acids, such as fluorinated amino acids, into proteins is a powerful tool in protein engineering. rsc.orgnih.gov This strategy allows for the fine-tuning of protein properties and the introduction of novel functionalities.

Incorporation into Protein Structures for Functional Studies

Fluorinated amino acids can be incorporated into protein structures either biosynthetically or through chemical synthesis. The introduction of a fluorine atom provides a unique probe for studying protein structure and function due to its distinctive physicochemical properties. nih.gov For example, the ¹⁹F nucleus is an excellent NMR probe, as it is 100% naturally abundant and has a high gyromagnetic ratio, making it highly sensitive for NMR studies. rsc.org This allows for the monitoring of local environmental changes within a protein, providing insights into protein folding, dynamics, and interactions. rsc.org

Modulation of Protein Stability and Conformational Dynamics

A significant area of research is the use of fluorinated amino acids to enhance protein stability. nih.govnih.gov The incorporation of highly fluorinated amino acids into the hydrophobic core of proteins has been shown to increase their thermal and chemical stability. nih.govacs.org This stabilization is attributed to the increased hydrophobicity of the fluorinated side chains, which leads to a more favorable burial of these residues within the protein core. nih.gov

While extensive fluorination is a known strategy for stabilization, even single fluorine substitutions can impact protein stability and conformational dynamics. researchgate.net The introduction of a fluorine atom can alter the local electronic environment and steric interactions within the protein, which can in turn affect the protein's conformational landscape and flexibility. digitellinc.com This modulation of conformational dynamics can have significant implications for protein function, including enzyme activity and signaling. nih.gov Studies have shown that fluorination can lead to improved folding and altered activity of proteins. nih.gov

The following table summarizes the effects of incorporating various fluorinated amino acids on protein stability.

Fluorinated Amino AcidProtein SystemObserved Effect on Stability
Hexafluoroleucineα4-helix bundle proteinEnhanced stability against chemical and thermal denaturation
PentafluorophenylalanineProtein G B1 domainIncreased stability
(S)-5,5,5,5',5',5'-HexafluoroleucineProtein G B1 domainIncreased stability
(S)-2-amino-4,4,4-trifluorobutyric acidProtein G B1 domainIncreased stability

This table is generated based on data from multiple sources. nih.govacs.org

Use in ¹⁹F NMR Studies for Structural Probing

The incorporation of this compound into synthetic peptides provides a powerful and precise tool for investigating their structure, dynamics, and interactions through fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. The ¹⁹F nucleus possesses several advantageous properties for NMR studies, including a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, which makes it a highly sensitive nucleus for detection. biophysics.org Crucially, there is no natural fluorine background in most biological systems, meaning any observed signal is exclusively from the incorporated probe. nih.gov

The most significant advantage of using a fluorine label, such as the one in 4-fluoro-L-phenylglycine, is the exceptional sensitivity of the ¹⁹F chemical shift to its local electronic environment. biophysics.orgnih.gov This sensitivity allows the fluorine atom to act as a highly informative, site-specific reporter. Subtle changes in protein or peptide conformation, solvent accessibility, electrostatic fields, or binding to other molecules can induce measurable changes in the ¹⁹F chemical shift. nih.govnih.gov This makes ¹⁹F NMR an ideal method for probing protein folding, stability, and intermolecular interactions. nih.govrsc.org

Researchers have successfully incorporated 4-fluoro-L-phenylglycine into a variety of peptides to explore their structural biology. For instance, it has been used as a probe in membrane-associated peptides to characterize their interactions with lipid bilayers. nih.gov The ¹⁹F NMR signal of the labeled peptide can distinguish between a state free in aqueous solution and a state bound to or inserted into a membrane. Typically, a residue exposed to the aqueous solvent will have a different chemical shift compared to when it is buried within the hydrophobic core of a lipid membrane. nih.gov

In studies of peptide and protein folding, the 4-fluoro-L-phenylglycine probe can provide detailed information on conformational transitions. In an unfolded or disordered peptide, where the probe is exposed to the solvent, a specific chemical shift is observed. Upon folding into a defined three-dimensional structure, the probe may become buried in a hydrophobic pocket, leading to a significant downfield shift in its ¹⁹F NMR signal. nih.gov The width of the NMR signal (linewidth) also provides information; a broad signal can indicate conformational exchange or flexibility, while a sharp signal suggests a more rigid, well-defined structure.

Furthermore, this technique is valuable for studying ligand binding. When a small molecule or another protein binds near the 4-fluoro-L-phenylglycine residue, it alters the local environment, causing a perturbation in the ¹⁹F chemical shift. By titrating a ligand and monitoring these chemical shift changes, researchers can determine binding affinities (dissociation constants) and map interaction surfaces.

The following tables provide illustrative data to demonstrate how ¹⁹F NMR findings are typically presented and interpreted in research.

Table 1: Representative ¹⁹F NMR Chemical Shift Ranges for 4-Fluoro-L-phenylglycine in Different Peptide Environments

This interactive table shows typical chemical shift ranges for a ¹⁹F nucleus in a 4-fluoro-L-phenylglycine residue, which vary depending on its local microenvironment within a peptide.

EnvironmentTypical ¹⁹F Chemical Shift Range (ppm)Interpretation
Aqueous Solvent-Exposed -113.5 to -115.0The residue is located on the surface of the peptide and is fully hydrated.
Buried in Hydrophobic Core -110.5 to -113.0The residue is shielded from the solvent within a non-polar interior of the folded peptide, causing a downfield shift.
Interface of a Protein Complex -109.0 to -112.0The residue is at the binding site with another molecule, experiencing a unique electronic environment.
Near Aromatic Ring (Ring Current Effect) -108.5 to -111.5Proximity to another aromatic ring induces a significant downfield shift due to magnetic anisotropy.

Table 2: Illustrative ¹⁹F NMR Data from a Peptide Folding and Ligand Binding Study

This interactive table presents hypothetical data from an experiment monitoring a peptide containing 4-fluoro-L-phenylglycine as it folds and subsequently binds to a ligand.

Peptide State¹⁹F Chemical Shift (ppm)Linewidth (Hz)Interpretation
Unfolded (in denaturant) -114.265The residue is fully exposed to the solvent, and the broad linewidth suggests a high degree of conformational flexibility.
Folded (in native buffer) -111.830Upon folding, the residue moves into a more hydrophobic, buried environment. The narrower line indicates a stable, well-defined conformation.
Folded + Ligand -110.925The addition of a binding partner causes a further downfield shift, indicating a direct interaction or a conformational adjustment at the binding site. The line narrows further, suggesting a more rigid, stabilized complex.

These research applications highlight the precision and utility of using this compound to install a ¹⁹F NMR probe. The resulting data provide invaluable, high-resolution insights into the structural and dynamic behavior of peptides and proteins that are often difficult to obtain through other means.

Structural and Conformational Investigations

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to confirming the identity and purity of Fmoc-4-fluoro-L-phenylglycine and to probing its structural features. While specific experimental spectra for this exact compound are not widely available in the surveyed literature, the expected spectroscopic characteristics can be inferred from the analysis of its constituent functional groups and data from closely related analogs.

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the fluorenyl and 4-fluorophenyl groups, as well as for the methine and methylene (B1212753) protons of the Fmoc protecting group and the alpha-proton of the phenylglycine core. The chemical shifts and coupling patterns of the aromatic protons on the 4-fluorophenyl ring would be particularly informative, showing a characteristic pattern due to the fluorine substituent.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the carbon framework of the molecule. Signals for the carbonyl carbons of the carbamate (B1207046) and carboxylic acid groups, the aromatic carbons, and the aliphatic carbons of the Fmoc group and the phenylglycine backbone would be observed at characteristic chemical shifts.

¹⁹F NMR: The fluorine-19 NMR spectrum is a highly sensitive probe for the local environment of the fluorine atom. For this compound, a single resonance is expected for the fluorine atom on the phenyl ring. The chemical shift of this signal can be sensitive to solvent and conformational changes, making ¹⁹F NMR a valuable tool for studying its interactions and dynamics. nih.gov Fluorine labeling in more complex systems has been shown to be a powerful technique for conformational analysis, with resolved singlets in ¹⁹F{¹H} spectra being particularly useful for determining the populations of different conformers. nih.gov

A summary of expected ¹H NMR chemical shifts is presented in the table below, based on the known ranges for similar structures.

Proton Type Expected Chemical Shift (ppm)
Fluorenyl Protons7.2 - 7.9
4-Fluorophenyl Protons7.0 - 7.5
NH Proton6.0 - 7.0
α-CH Proton5.0 - 5.5
Fmoc CH & CH₂ Protons4.2 - 4.5

Infrared spectroscopy provides information about the vibrational modes of the functional groups present in this compound. Key expected absorption bands would include:

N-H Stretching: A band in the region of 3300-3400 cm⁻¹ corresponding to the N-H bond of the carbamate.

O-H Stretching: A broad band in the region of 2500-3300 cm⁻¹ due to the carboxylic acid O-H group.

C=O Stretching: Two distinct carbonyl stretching bands are expected: one for the carbamate group (around 1720 cm⁻¹) and another for the carboxylic acid group (around 1710 cm⁻¹).

C-F Stretching: A strong absorption band in the region of 1200-1250 cm⁻¹ is characteristic of the C-F bond in the 4-fluorophenyl group.

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region corresponding to the aromatic rings.

Computational Chemistry and Molecular Modeling

To complement experimental data, computational methods offer a powerful approach to investigate the conformational landscape and intermolecular interactions of this compound at an atomic level of detail.

Molecular dynamics (MD) simulations can be employed to explore the conformational flexibility of this compound in different environments. Studies on related phenylglycine-containing dipeptides have shown that these molecules can adopt distinct conformational states. nih.gov For the S-form of phenylglycine derivatives, the backbone dihedral angles (Φ, ψ) tend to populate the β/collagen region of the Ramachandran plot. nih.gov MD simulations would allow for the characterization of the preferred conformations of the Fmoc group, the orientation of the 4-fluorophenyl side chain, and the dynamics of the backbone.

The self-assembly and binding properties of this compound are governed by a variety of non-covalent interactions. Theoretical calculations can quantify the strength and geometry of these interactions.

π-π Stacking: A dominant interaction in the self-assembly of Fmoc-amino acids is the π-π stacking between the aromatic fluorenyl groups.

Hydrogen Bonding: Hydrogen bonds involving the N-H of the carbamate and the carboxylic acid group are crucial for forming ordered supramolecular structures.

C/O-H···F-CAr Interactions: The fluorine atom can participate in weak hydrogen bonds with C-H or O-H donors. The presence of the electron-withdrawing fluorine atom on the phenyl ring can also modulate the π-system, influencing its stacking interactions.

Computational studies can help rationalize the role of the 4-fluoro substituent in the binding of this compound to target molecules or its self-assembly into larger structures. The fluorine atom can influence binding affinity through direct interactions within a binding pocket or by altering the conformational preferences of the molecule, thereby pre-organizing it for binding. Quantum mechanical studies on phenylglycine model dipeptides have revealed that non-covalent interactions, such as carbonyl-carbonyl and carbonyl-π interactions, stabilize specific conformations. nih.gov The introduction of a fluorine atom can further fine-tune these delicate energetic balances.

X-ray Diffraction Studies

Following a comprehensive search of scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction studies for this compound have been publicly reported. Consequently, detailed research findings and data tables containing crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates for this specific compound are not available at this time.

While X-ray diffraction is a powerful technique for elucidating the three-dimensional structure of molecules in the solid state, and studies have been conducted on other Fmoc-protected amino acids, the specific crystal structure of this compound remains undetermined or unpublished in the accessible scientific domain.

Analytical Methodologies and Derivatization Studies

Quantification of Amino Acids with Fluorinated Derivatives

Fluorinated derivatives of amino acids present unique characteristics that can be exploited for analytical purposes. Their altered polarity and mass can facilitate chromatographic separation and specific detection.

While many amino acid analysis methods rely on derivatization, HPLC can be used to separate and analyze lightly fluorinated amino acids and oligopeptides from their non-fluorinated counterparts without an additional derivatization step. nih.gov The presence of the fluorine atom alters the hydrophobicity of the molecule, which can be sufficient for separation via reversed-phase HPLC. nih.gov

Research has explored the separation of protected amino acids, such as those with an Fmoc group, using both hydrocarbon and fluorocarbon columns. nih.gov The results indicate that the choice of column and eluent system is critical. For instance, when using hydrocarbon eluents, a fluorocarbon column can provide better separation of fluorinated amino acids from their non-fluorinated versions. nih.gov Conversely, with fluorocarbon eluents, a hydrocarbon column may yield superior separation. nih.gov This behavior highlights the "fluorophilicity" of the fluorinated compounds, a key factor in developing effective separation protocols. nih.gov

Table 1: HPLC Separation Strategies for Fluorinated vs. Non-fluorinated Analytes

Eluent Type Column Type giving Better Separation Underlying Principle
Hydrocarbon Fluorocarbon Exploits fluorophilicity of the analyte for retention. nih.gov
Fluorocarbon Hydrocarbon Exploits fluorophilicity for differential partitioning. nih.gov

In quantitative analysis, internal standards are essential for correcting variations in sample preparation and instrument response. The ideal internal standard is chemically similar to the analyte but distinguishable by the analytical system. Stable isotope-labeled amino acids are often used for this purpose in mass spectrometry-based methods because they have nearly identical chemical properties but a different mass. nih.gov

Fluorinated amino acids, such as 4-fluoro-L-phenylglycine, can serve a similar role, particularly in HPLC-UV analysis where mass difference is not the detection principle. A fluorinated analogue is structurally very similar to the native amino acid, ensuring it behaves similarly during extraction and derivatization. However, its different polarity allows it to be chromatographically resolved from the analyte of interest. nih.gov The use of a single, non-related internal standard like norvaline is a common practice, but a structurally analogous standard like a fluorinated derivative can offer more accurate compensation for differential ionization or derivatization efficiencies. nih.govnih.gov

Pre-Column Derivatization Techniques

Pre-column derivatization is a widely practiced strategy in HPLC analysis of amino acids. nih.gov This process involves reacting the amino acids with a reagent to attach a tag that enhances UV absorbance or fluorescence, thereby increasing detection sensitivity. creative-proteomics.com

9-fluorenylmethyl chloroformate (Fmoc-Cl) is a common pre-column derivatization reagent that reacts with both primary and secondary amino groups to form stable, highly fluorescent derivatives. creative-proteomics.comnih.govconicet.gov.ar The reaction is typically carried out in a buffered alkaline environment (pH ≥ 8.0) and proceeds rapidly at room temperature. conicet.gov.aroup.com

The resulting Fmoc-amino acid derivatives can be detected by UV absorbance or, more sensitively, by fluorescence, with excitation and emission wavelengths around 265 nm and 310 nm, respectively. creative-proteomics.comnih.gov An advantage of the Fmoc-Cl method is the stability of the derivatives, which can be stored for over 48 hours, permitting automated analysis of numerous samples. nih.gov However, a challenge with this method is the potential for interference from the hydrolysis product of the reagent, Fmoc-OH, which also exhibits fluorescence. creative-proteomics.comconicet.gov.ar Optimized derivatization conditions and chromatographic gradients are necessary to resolve the analyte peaks from this interference. conicet.gov.ar The sensitivity of the Fmoc method is high, with detection limits in the femtomole range. nih.gov

Table 2: Typical Conditions for Fmoc-Cl Derivatization

Parameter Condition Rationale
Reagent 9-fluorenylmethyl chloroformate (Fmoc-Cl) Reacts with primary and secondary amines. conicet.gov.ar
pH ≥ 8.0 (e.g., borate (B1201080) buffer) Alkaline conditions are required for the reaction. oup.com
Temperature Ambient The reaction is rapid at room temperature. nih.gov
Detection Fluorescence (Ex: ~265 nm, Em: ~310 nm) or UV Provides high sensitivity. creative-proteomics.com

Phenylisothiocyanate (PITC), also known as Edman's Reagent, is another widely used reagent for the pre-column derivatization of amino acids. thermofisher.comfishersci.com It reacts with amino acids under alkaline conditions to form phenylthiocarbamyl (PTC) derivatives. thermofisher.com These PTC-amino acids are stable and can be readily detected by UV at 254 nm. thermofisher.comfishersci.com

A key advantage of PITC is that it does not yield disubstituted derivatives with tyrosine or histidine, unlike some other reagents. thermofisher.comfishersci.com The volatility of PITC allows for the easy removal of excess reagent by evaporation, minimizing potential interference during HPLC analysis. thermofisher.comfishersci.com However, the derivatization and sample preparation steps can be lengthy, making it less suitable for full automation compared to some other methods. oup.com Despite this, the PITC method is robust and less susceptible to certain matrix effects than the Fmoc method. nih.gov

Table 3: Comparison of Fmoc-Cl and PITC Derivatization Techniques

Feature Fmoc-Cl PITC (Edman's Reagent)
Reacts With Primary and secondary amines conicet.gov.ar Primary and secondary amines thermofisher.com
Detection Method Fluorescence, UV creative-proteomics.com UV (254 nm) thermofisher.com
Sensitivity Very high (femtomole range) nih.gov High (picomole range) fishersci.com
Derivative Stability High ( >48 hours) nih.gov High (stable at pH 5-7.5) thermofisher.comfishersci.com
Key Advantage High sensitivity, reacts with secondary amines. nih.gov Volatile reagent (easy removal), no disubstituted Tyr/His. thermofisher.comfishersci.com
Key Disadvantage Fluorescent hydrolysis by-product (Fmoc-OH). creative-proteomics.com Lengthy sample preparation. oup.com

Matrix effects occur when components in a sample, other than the analyte, interfere with the analytical process, potentially suppressing or enhancing the detector signal. chromatographyonline.com In the context of amino acid analysis, salts, buffers, and other biological molecules can significantly impact the efficiency of pre-column derivatization reactions. nih.gov

Studies comparing the PITC and Fmoc methods have shown that the PITC method appears to be less affected by matrix effects from common sample components like Tris-HCl, citrate, and sodium chloride. nih.gov The Fmoc method, while more sensitive, can be more susceptible to these interferences. nih.gov However, the high sensitivity of the Fmoc method provides a practical solution: sample dilution. By diluting the sample (e.g., up to 30 times), the concentration of interfering matrix components can be reduced to a level where they no longer significantly impact derivatization efficiency, while the analyte can still be detected. nih.gov Therefore, while matrix effects are a critical consideration for both methods, strategies exist to mitigate their impact and ensure accurate quantification. nih.govchromatographyonline.com

Challenges and Future Perspectives in Research

Stereochemical Stability and Racemization Control in Synthesis

A significant challenge in the synthesis of peptides containing phenylglycine and its derivatives is maintaining their stereochemical integrity. The α-proton of phenylglycine is particularly susceptible to abstraction under basic conditions, which can lead to racemization—the conversion of the L-enantiomer to a mixture of L- and D-enantiomers. This loss of stereochemical purity can have profound effects on the biological activity and structural properties of the final peptide.

The primary pathway for the epimerization of phenylglycine derivatives during solid-phase peptide synthesis (SPPS) occurs during the coupling step. The increased acidity of the benzylic α-proton makes it prone to abstraction by the bases used to catalyze the coupling reaction. This results in the formation of a planar carbanion intermediate, which can be protonated from either face, leading to a mixture of stereoisomers.

Another potential pathway for racemization is during the removal of the Fmoc protecting group, which is typically achieved using a piperidine (B6355638) solution. While studies have shown that the base-catalyzed coupling of Fmoc-Phg is the more critical step for racemization, prolonged exposure to basic conditions during deprotection can also contribute to the loss of stereochemical integrity. The mechanism of racemization is influenced by the electron-withdrawing nature of the phenyl ring, which stabilizes the transient carbanion.

To mitigate racemization, researchers have focused on optimizing the reaction conditions during SPPS. Key strategies include the careful selection of coupling reagents and bases, as well as controlling the reaction temperature.

Coupling ReagentActivating BaseOutcome
HATUDIPEASignificant racemization observed.
DEPBTTMP or DMPRacemization reduced to a negligible level.
COMUTMP or DMPRacemization significantly minimized.
DMTMM-BF4NMMModerate improvement in reducing racemization.

This table summarizes the effect of different coupling reagents and activating bases on the racemization of phenylglycine derivatives during SPPS.

The use of less hindered and weaker bases, such as 2,4,6-trimethylpyridine (B116444) (TMP) and 2,6-dimethylpyridine (DMP), in combination with efficient coupling reagents like 3-(diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) and (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU), has been shown to significantly reduce the extent of racemization. Furthermore, performing coupling reactions at lower temperatures can also help to preserve the stereochemical purity of the incorporated amino acid.

Scalability and Efficiency of Synthesis for Broader Research Adoption

The widespread use of Fmoc-4-fluoro-L-phenylglycine in research and development is contingent upon the availability of scalable and efficient synthetic routes. While the principles of Fmoc-based SPPS are well-established and have been industrialized for the production of therapeutic peptides, the synthesis of non-canonical amino acids and their derivatives can present unique challenges that impact cost and availability.

The industrial production of standard Fmoc-protected amino acids has led to significant improvements in their quality and a reduction in cost due to economies of scale. nih.gov However, the multi-step synthesis required for non-canonical amino acids like 4-fluoro-L-phenylglycine, followed by its Fmoc protection, can be complex and less efficient. The development of robust and high-yielding synthetic methods is crucial for making these building blocks more accessible to the broader scientific community. This includes optimizing each step of the synthesis to maximize yield and purity while minimizing the use of expensive reagents and purification steps. Recent advancements in enzymatic cascades and whole-cell biocatalysis for the production of L-phenylglycine from biobased precursors may offer a more sustainable and efficient alternative to traditional chemical synthesis in the future. nih.govnih.gov

Emerging Applications in Novel Material Science and Bio-Nanotechnology

The unique properties of fluorinated amino acids, combined with the self-assembling nature of the Fmoc group, make this compound a promising building block for the development of novel biomaterials and nanostructures. The Fmoc group is known to drive the self-assembly of amino acids and short peptides into various nanostructures, such as nanofibers, nanotubes, and hydrogels, through π-π stacking and hydrogen bonding interactions.

The introduction of fluorine into the phenyl ring can further modulate these self-assembly processes and impart unique properties to the resulting materials. For instance, fluorination can enhance the hydrophobicity and thermal stability of the material. Recent studies on similar compounds, such as fluorinated Fmoc-phenylalanine derivatives, have demonstrated their ability to form stable hydrogels with potent antibacterial activity. These hydrogels can disrupt bacterial cell membranes, leading to cell death, and have potential applications as antimicrobial coatings for medical devices or as scaffolds for tissue engineering. The functionalization of nanomaterials with Fmoc-amino acids is also an emerging area, with potential applications in biosensing, drug delivery, and bioimaging. The specific properties of this compound in these contexts are yet to be fully explored, representing a fertile ground for future research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.